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Compound of Interest

Compound Name: Rauvovertine B

Cat. No.: B14746287 Get Quote

Disclaimer: The following information pertains to Aurovertin B. It is presumed that the query for

"Rauvovertine B" was a typographical error, as the available scientific literature extensively

documents the anticancer properties of Aurovertin B.

For research use only. Not for use in diagnostic procedures.

Introduction
Aurovertin B, a natural compound derived from the fungus Calcarisporium arbuscular, has

demonstrated significant potential as a selective anticancer agent, particularly against triple-

negative breast cancer (TNBC).[1][2] This molecule exhibits potent antiproliferative and pro-

apoptotic activity in cancer cells while showing markedly less cytotoxicity in normal, healthy

cells.[1][2] Its mechanism of action involves the inhibition of ATP synthase and the upregulation

of Dual-Specificity Phosphatase 1 (DUSP1), a key regulator of cellular signaling pathways.[1]

[2] These application notes provide a summary of the key findings and detailed protocols for

researchers, scientists, and drug development professionals investigating the anticancer

properties of Aurovertin B.

Data Presentation
In Vitro Cytotoxicity
Aurovertin B has been shown to be effective against a range of human cancer cell lines. The

half-maximal inhibitory concentration (IC50) values, as determined by the MTT assay after 72

hours of treatment, are summarized below. Notably, Aurovertin B displays a selective effect,
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with significantly higher IC50 values in non-cancerous cell lines, suggesting a favorable

therapeutic window.[2]

Table 1: IC50 Values of Aurovertin B in Human Cancer and Normal Cell Lines[2]

Cell Line Cell Type IC50 (µM)

Cancer Cell Lines

MDA-MB-231 Triple-Negative Breast Cancer 0.81 ± 0.05

MDA-MB-468 Triple-Negative Breast Cancer 0.92 ± 0.08

NCI-H1299 Lung Cancer 1.15 ± 0.12

SGC-7901 Stomach Cancer 1.34 ± 0.11

HCT-116 Colon Cancer 1.52 ± 0.16

Normal Cell Lines

MCF10A Human Breast Epithelial > 20

HUVEC
Human Umbilical Vein

Endothelial
> 20

In Vivo Efficacy
The antitumor activity of Aurovertin B has been confirmed in a xenograft mouse model using

MDA-MB-231 human breast cancer cells. Intraperitoneal administration of Aurovertin B led to a

significant reduction in tumor growth compared to the vehicle control group and showed greater

efficacy than the standard chemotherapeutic agent, Taxol, at the tested concentrations.

Importantly, no significant toxicity, as measured by body weight and general appearance, was

observed in the Aurovertin B-treated mice.[2]

Table 2: Summary of In Vivo Antitumor Activity of Aurovertin B in MDA-MB-231 Xenograft

Model[2]
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Treatment Group Dosage
Route of
Administration

Observation

Vehicle Control - Intraperitoneal
Progressive tumor

growth.

Aurovertin B 2.5 mg/kg Intraperitoneal
Significant inhibition of

tumor growth.

Aurovertin B 5 mg/kg Intraperitoneal
Strong inhibition of

tumor growth.

Taxol (Control) 2.5 mg/kg Intraperitoneal

Inhibition of tumor

growth, less potent

than Aurovertin B.

Mechanism of Action
Aurovertin B exerts its anticancer effects through a dual mechanism:

ATP Synthase Inhibition: Aurovertin B is a known inhibitor of mitochondrial F1F0-ATP

synthase.[3] By disrupting this complex, it interferes with the energy metabolism of cancer

cells, which are often highly dependent on ATP for their rapid proliferation. This inhibition

contributes to the induction of apoptosis.[3]

Upregulation of DUSP1: Studies have shown that Aurovertin B significantly increases both

the mRNA and protein expression of DUSP1 in TNBC cells but not in normal breast cells.[1]

[2] DUSP1 is a phosphatase that can dephosphorylate and inactivate key signaling

molecules like MAP kinases, which are often overactive in cancer, thereby suppressing

tumor growth and proliferation.

The proposed signaling pathway for Aurovertin B's anticancer activity is illustrated below.
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Caption: Proposed mechanism of action for Aurovertin B.

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of

Aurovertin B.
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Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of Aurovertin B against cancer and normal

cell lines.

Materials:

Target cell lines (e.g., MDA-MB-231, MCF10A)

Complete culture medium (e.g., DMEM with 10% FBS)

Aurovertin B (stock solution in DMSO)

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., acidic isopropanol or DMSO)

Microplate reader

Procedure:

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-

10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5%

CO2 incubator.

Compound Treatment: Prepare serial dilutions of Aurovertin B in complete culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing different

concentrations of Aurovertin B. Include a vehicle control (DMSO) and a no-treatment control.

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each

well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a

dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Analysis by DAPI Staining
This protocol allows for the visualization of apoptotic nuclear changes (chromatin condensation

and fragmentation).

Materials:

Cells cultured on coverslips or in a multi-well plate

Aurovertin B

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)

Fluorescence microscope

Procedure:

Cell Treatment: Seed cells on coverslips and treat with the desired concentration of

Aurovertin B (e.g., IC50 concentration) for 24-48 hours.

Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room

temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Staining: Add DAPI staining solution to the cells and incubate for 15 minutes at room

temperature in the dark.

Final Wash: Wash the cells twice with PBS.
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Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade

mounting medium. Observe the nuclear morphology under a fluorescence microscope using

a UV filter. Apoptotic cells will exhibit condensed, fragmented, and brightly stained nuclei

compared to the uniformly stained, round nuclei of normal cells.

Protocol 3: Western Blotting for DUSP1 Expression
This protocol is used to measure the protein levels of DUSP1 following treatment with

Aurovertin B.

Materials:

MDA-MB-231 and MCF10A cells

Aurovertin B

RIPA lysis buffer with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody against DUSP1

Primary antibody against a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibody

ECL (Enhanced Chemiluminescence) substrate

Chemiluminescence imaging system

Procedure:
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Cell Lysis: Treat cells with Aurovertin B for the desired time. Wash with cold PBS and lyse

the cells with RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using the BCA

assay.

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an

SDS-PAGE gel. Run the gel to separate proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary anti-DUSP1 antibody

overnight at 4°C.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Washing: Repeat the washing step.

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence

imaging system. Analyze the band intensities relative to the loading control.

Protocol 4: In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the in vivo antitumor efficacy of Aurovertin B.

(All animal procedures must be approved by an Institutional Animal Care and Use Committee).

Materials:

Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)

MDA-MB-231 cells

Matrigel
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Aurovertin B, Taxol, and vehicle solution for injection

Calipers for tumor measurement

Procedure:

Cell Implantation: Subcutaneously inject a suspension of 5 x 10^6 MDA-MB-231 cells in a

1:1 mixture of medium and Matrigel into the flank of each mouse.

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control,

Aurovertin B 2.5 mg/kg, Aurovertin B 5 mg/kg, Taxol 2.5 mg/kg).

Drug Administration: Administer the treatments via intraperitoneal injection according to a

predetermined schedule (e.g., daily or every other day).

Monitoring: Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight

regularly (e.g., every 2-3 days).

Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group

reach a maximum allowed size), euthanize the mice and excise the tumors for weighing and

further analysis (e.g., H&E staining, TUNEL assay).

Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the preclinical evaluation of Aurovertin

B.
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Caption: Workflow for evaluating Aurovertin B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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